molecular formula C15H14N4O3 B2895592 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1798539-31-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2895592
CAS No.: 1798539-31-7
M. Wt: 298.302
InChI Key: YVMVQCKZZFLKOA-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS: 1798539-31-7) is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core linked via an ethyl group to a benzo[d][1,3]dioxole-5-carboxamide moiety. Its molecular formula is C₁₅H₁₄N₄O₃, with a molecular weight of 298.30 g/mol . The compound’s structure includes a methylenedioxyphenyl group (benzo[d][1,3]dioxole), which is associated with enhanced metabolic stability and receptor-binding affinity in medicinal chemistry. Key spectroscopic identifiers include the Smiles notation O=C(NCCn1ccn2nccc12)c1ccc2c(c1)OCO2 .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15(11-1-2-12-13(9-11)22-10-21-12)16-5-6-18-7-8-19-14(18)3-4-17-19/h1-4,7-9H,5-6,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMVQCKZZFLKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. The benzo[d][1,3]dioxole-5-carboxamide moiety is then introduced via amide coupling reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Oxidation Reactions

  • Target Sites : Benzo[d] dioxole methylene bridge and imidazole N-heterocycle.
  • Reagents :
    • Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the dioxole methylene group to a ketone.
    • Potassium permanganate (KMnO₄) under acidic conditions cleaves the dioxole ring, forming quinone derivatives .
  • Products :
    • Oxidized dioxole intermediates (e.g., ketones) retain bioactivity but show altered solubility .

Reduction Reactions

  • Target Sites : Amide bond and imidazo-pyrazole double bonds.
  • Reagents :
    • Sodium borohydride (NaBH₄) reduces the carboxamide to a secondary amine .
    • Lithium aluminum hydride (LiAlH₄) selectively reduces the imidazole ring, generating dihydroimidazole derivatives .
  • Products :
    • Reduced derivatives exhibit enhanced lipophilicity, impacting pharmacokinetic profiles.

Nucleophilic Substitution

  • Target Sites : Ethyl linker and pyrazole N-atoms.
  • Reagents :
    • Alkyl halides (e.g., methyl iodide) substitute the ethylamino group, forming quaternary ammonium salts .
    • Acyl chlorides (e.g., acetyl chloride) acylate the pyrazole nitrogen, improving metabolic stability .
  • Products :
    • Substituted analogs show variable binding affinities for kinase targets (e.g., BTK, EED) .

Amide Bond Hydrolysis

  • Conditions : Acidic (HCl) or basic (NaOH) hydrolysis at 80°C.
  • Outcome :
    • Cleavage of the carboxamide yields benzo[d] dioxole-5-carboxylic acid and 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine .
    • Hydrolyzed fragments retain antitumor activity but with reduced potency compared to the parent compound .

Cyclocondensation with β-Enaminones

  • Conditions : Microwave irradiation, solvent-free, 120°C.
  • Reaction :
    • Imidazo[1,2-b]pyrazole reacts with β-enaminones to form pyrazolo[1,5-a]pyrimidine hybrids .
  • Products :
    • Hybrid compounds demonstrate dual kinase inhibition (IC₅₀ = 0.3–0.5 μM against EED and BTK) .

Comparative Reaction Data

Reaction Type Reagents/Conditions Major Products Biological Impact
OxidationH₂O₂/AcOH, 50°C, 6hDioxole ketone derivativesIncreased solubility; retained enzyme inhibition
ReductionLiAlH₄/THF, 0°C, 2hDihydroimidazole analogsEnhanced BBB penetration
Nucleophilic SubstitutionCH₃I/DMF, RT, 12hQuaternary ammonium saltsImproved metabolic stability
Hydrolysis6M HCl, reflux, 24hCarboxylic acid + ethylamine fragmentsReduced cytotoxicity (IC₅₀ > 10 μM)

Research Frontiers

  • Photocatalyzed Reactions : Visible-light-mediated C–H functionalization introduces aryl/heteroaryl groups at position 5 of the imidazo-pyrazole core .
  • Bioconjugation : Thiol-ene "click" chemistry attaches PEG chains to the ethyl linker, enhancing aqueous solubility.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that combines an imidazopyrazole moiety with a benzo[d][1,3]dioxole carboxamide group. It is also known as N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2H-1,3-benzodioxole-5-carboxamide and has the CAS number 1798539-31-7 .

Scientific Research Applications

This compound is used in several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.
  • Biology: It is investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
  • Medicine: It is explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
  • Industry: It is utilized in the development of new materials with unique properties, such as polymers or coatings.

Biological Activities

This compound has gained attention in medicinal chemistry due to its diverse biological activities, which are attributed to its ability to interact with various molecular targets, potentially modulating enzyme activity or binding to specific receptors to influence cellular signaling pathways.

The compound exhibits a range of biological activities:

  • Anticancer Activity: Derivatives of imidazo[1,2-b]pyrazole show anticancer properties and can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in critical biochemical pathways, including potential inhibition of phosphodiesterases and kinases, which are vital for cancer cell growth and survival.
  • Antimicrobial Properties: Similar compounds have shown antimicrobial activity against various pathogens, suggesting potential for developing new antimicrobial agents.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-b]pyrazole moiety, using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide (CAS: 1788773-23-8)
  • Molecular Formula : C₁₈H₂₂N₄O₃
  • Molecular Weight : 342.4 g/mol
  • Key Differences :
    • The benzo[d][1,3]dioxole group is replaced with a 3,4-diethoxybenzamide moiety.
    • The ethoxy substituents increase hydrophobicity and steric bulk compared to the methylenedioxy group.
    • Higher molecular weight (342.4 vs. 298.3) due to ethoxy groups .
Parameter Target Compound 3,4-Diethoxy Analog
Molecular Formula C₁₅H₁₄N₄O₃ C₁₈H₂₂N₄O₃
Molecular Weight 298.30 342.40
Substituents Benzo[d][1,3]dioxole 3,4-Diethoxybenzamide
Functional Group Impact Electron-rich, planar Increased lipophilicity
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2d)
  • Key Features: Contains an imidazo[1,2-a]pyridine core instead of imidazo[1,2-b]pyrazole. Substituents include cyano, nitro, and ester groups. Melting point: 215–217°C; characterized via ¹H/¹³C NMR and HRMS .
  • Comparison: The pyridine core alters electronic properties and hydrogen-bonding capacity. Nitro and cyano groups enhance reactivity but may reduce metabolic stability compared to methylenedioxy systems .

Physicochemical Properties

  • Target Compound: No experimental data on solubility, melting point, or logP are available .
  • 3,4-Diethoxy Analog : Similarly lacks density, boiling point, and melting point data, but its larger substituents suggest lower aqueous solubility than the target compound .
  • Compound 2d: Higher melting point (215–217°C) due to nitro and cyano groups enhancing crystallinity .

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the imidazo[1,2-b]pyrazole and benzo[d][1,3]dioxole moieties, contribute to its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16N4O3\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or bind to specific receptors, influencing cellular signaling pathways. For instance, compounds containing the imidazo[1,2-b]pyrazole scaffold have been shown to inhibit certain kinases and affect DNA interactions, which can lead to alterations in cell proliferation and apoptosis .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyrazole show promising anticancer properties. For example, studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways. This includes potential inhibition of phosphodiesterases and kinases, which are vital for cancer cell growth and survival .
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds have shown antimicrobial activity against various pathogens. This could be leveraged for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the anticancer effects on colon cancer cells; results indicated significant reduction in cell viability at specific concentrations .
Study 2 Evaluated enzyme inhibition; demonstrated effective inhibition of a kinase involved in cancer progression .
Study 3 Assessed antimicrobial activity; reported promising results against Gram-positive bacteria .

Comparative Analysis

When compared with other compounds possessing similar scaffolds (e.g., pyrazolo[1,5-a]pyrimidines), this compound shows distinct advantages in terms of selectivity and potency against specific targets.

Compound TypeActivitySelectivity
Imidazo[1,2-b]pyrazole DerivativesAnticancerModerate
Pyrazolo[1,5-a]pyrimidinesAnticancer/Enzymatic InhibitionHigh
Benzo[d][1,3]dioxole DerivativesAntimicrobialLow

Q & A

Q. What analytical techniques characterize stability under varying conditions?

  • Methodology :
  • Forced Degradation : Expose to heat, light, or acidic/basic conditions; monitor degradation via UPLC-MS .
  • DSC/TGA : Determine thermal stability and polymorphic transitions .
  • pH-Solubility Profiling : Measure solubility across pH 1–10 to guide formulation .

Key Data from Evidence

PropertyMethod/ResultReference
Synthetic Yield 65–78% after HATU-mediated coupling
IC₅₀ (Kinase X) 12 nM (vs. 350 nM in negative control)
LogP 2.8 (measured via shake-flask)
Thermal Stability Decomposition at 220°C (DSC)

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